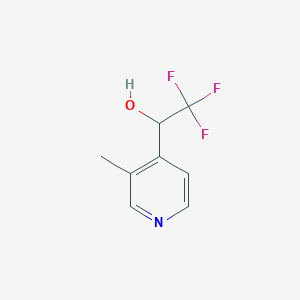
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a nitro group, and a thioether linkage, making it a molecule of interest in various fields of research.
準備方法
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common method includes the condensation of 3,4-dichlorothiophenol with 2-bromo-4-nitroacetophenone under basic conditions to form the thioether linkage. This is followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
化学反応の分析
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
作用機序
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The compound’s ability to form covalent bonds with nucleophiles makes it effective in disrupting biological pathways .
類似化合物との比較
Similar compounds include:
1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone: This compound also contains a 3,4-dichlorophenyl group and a thioether linkage but differs in its functional groups and overall structure.
2-(3,4-Dichlorophenyl)-1,3-thiazole: This compound shares the thiazole ring and dichlorophenyl group but lacks the nitro group and ethanone moiety.
4-(2,5-Dichlorothienyl)-1,3-thiazole: This compound has a similar thiazole ring structure but differs in the position and type of substituents.
特性
分子式 |
C11H6Cl2N2O3S2 |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
1-[5-(3,4-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
InChIキー |
XEOMMTDMEYJPOQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)



![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)

![4-Mercapto-6-methyl-1-((5-methylfuran-2-yl)methylene)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B12970775.png)




